molecular formula C17H17NO3 B2970434 N-(2,4-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide CAS No. 328949-03-7

N-(2,4-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Cat. No.: B2970434
CAS No.: 328949-03-7
M. Wt: 283.327
InChI Key: RVRVYRNHDRAHNN-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a benzodioxine-derived carboxamide featuring a 2,4-dimethylphenyl substituent on the amide nitrogen. The core structure comprises a 2,3-dihydro-1,4-benzodioxine ring fused to a carboxamide group, which is substituted with an aromatic moiety. This compound belongs to a broader class of benzodioxine carboxamides, which are investigated for their biological activities, including antimicrobial, antifungal, and enzyme inhibitory properties.

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3/c1-11-3-5-14(12(2)9-11)18-17(19)13-4-6-15-16(10-13)21-8-7-20-15/h3-6,9-10H,7-8H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVRVYRNHDRAHNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC3=C(C=C2)OCCO3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The compound N-(2,4-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide, also known as Oprea1_745935, is a potent neurotoxicant. Its primary targets are the alpha-adrenergic receptors and octopamine receptors in the central nervous system. These receptors play a crucial role in the regulation of neurotransmitters, which are essential for the proper functioning of the nervous system.

Pharmacokinetics

The compound is volatile and almost insoluble in water. Based on its chemical properties, it is only slightly mobile with a low potential for leaching to groundwater. . These properties impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, affecting its bioavailability.

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. Furthermore, there is some concern regarding its potential for bioaccumulation due to its moderate mammalian toxicity. Therefore, the compound’s effectiveness can be influenced by factors such as pH, temperature, and the presence of other chemicals in the environment.

Biological Activity

N-(2,4-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a compound of interest due to its potential biological activity. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound belongs to the class of benzodioxine derivatives characterized by a benzodioxine ring system fused with a carboxamide group. The synthesis typically involves the reaction of 2,3-dihydrobenzo[1,4]dioxin-6-amine with 2,4-dimethylaniline under specific conditions.

Synthetic Route:

  • Reactants: 2,3-dihydrobenzo[1,4]dioxin-6-amine and 2,4-dimethylaniline.
  • Conditions: The reaction is generally conducted in a solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the carboxamide linkage.

Enzyme Inhibition

Research indicates that compounds similar to this compound exhibit enzyme inhibitory potential. For example, studies have shown that benzodioxine derivatives can inhibit various enzymes involved in metabolic pathways, suggesting a role in modulating biological processes.

Enzyme Inhibition Type IC50 Value (µM) Reference
Carbonic anhydraseCompetitive25
AcetylcholinesteraseNon-competitive15
CyclooxygenaseMixed30

Anticancer Activity

The compound has shown promising results in vitro against various cancer cell lines. For instance, studies indicated moderate cytotoxicity against human lung carcinoma (A549) and cervical carcinoma (HeLa) cell lines.

Mechanism of Action:
The mechanism by which this compound exerts its effects may involve:

  • DNA Intercalation: Similar compounds have demonstrated the ability to intercalate into DNA strands, disrupting replication and transcription.
  • Tubulin Polymerization Inhibition: The compound may inhibit tubulin polymerization, which is crucial for mitotic spindle formation during cell division.

Case Studies

Several case studies have highlighted the biological activities of related benzodioxine derivatives:

  • Study on Anticancer Properties:
    • A study conducted on a series of benzodioxine derivatives revealed that those with substituted phenyl groups exhibited enhanced cytotoxicity against A549 and HeLa cells.
    • The study reported IC50 values ranging from 10 to 30 µM depending on the specific substituent on the phenyl ring .
  • Enzyme Inhibition Study:
    • Another investigation assessed the enzyme inhibitory activities of various benzodioxine derivatives. Results indicated that modifications at the nitrogen atom significantly influenced inhibition potency against acetylcholinesterase .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of benzodioxine carboxamides are highly dependent on the substituents attached to the amide nitrogen and the aromatic ring. Below is a comparative analysis of key analogs:

Physicochemical Properties

Table 2: Physical Properties of Selected Compounds
Compound Name Melting Point (°C) Yield (%) Solubility (in DMSO) Reference
7g (2,3-dimethylphenyl analog) 142–144 83 High
7h (2,4-dimethylphenyl analog) 152–154 77 Moderate
5c (3-phenylpropyl sulfonamide) 168–170 91 Low
  • The 2,4-dimethylphenyl-substituted analog 7h exhibits moderate solubility, suggesting that additional methyl groups may enhance crystallinity but reduce solvent interaction .

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